molecular formula C14H21N3O3 B14670131 4-Methoxy-N-(4-methylpiperazinyl)methylbenzohydroxamic acid CAS No. 40890-92-4

4-Methoxy-N-(4-methylpiperazinyl)methylbenzohydroxamic acid

Cat. No.: B14670131
CAS No.: 40890-92-4
M. Wt: 279.33 g/mol
InChI Key: MXWSXHVOEXQWPD-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-methylpiperazinyl)methylbenzohydroxamic acid is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a methoxy group, a piperazine ring, and a benzohydroxamic acid moiety. These structural features contribute to its reactivity and functionality in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(4-methylpiperazinyl)methylbenzohydroxamic acid typically involves the reaction of 4-methoxybenzohydroxamic acid with 4-methylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-methylpiperazinyl)methylbenzohydroxamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and piperazine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-Methoxy-N-(4-methylpiperazinyl)methylbenzohydroxamic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-methylpiperazinyl)methylbenzohydroxamic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzohydroxamic acid
  • 4-Methylpiperazine
  • N-Hydroxy-4-methoxy-N-(4-methylpiperazinyl)methylbenzamide

Uniqueness

4-Methoxy-N-(4-methylpiperazinyl)methylbenzohydroxamic acid is unique due to its combined structural features, which provide a balance of reactivity and stability. This makes it particularly valuable in applications where both properties are required.

Properties

CAS No.

40890-92-4

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

N-hydroxy-4-methoxy-N-[(4-methylpiperazin-1-yl)methyl]benzamide

InChI

InChI=1S/C14H21N3O3/c1-15-7-9-16(10-8-15)11-17(19)14(18)12-3-5-13(20-2)6-4-12/h3-6,19H,7-11H2,1-2H3

InChI Key

MXWSXHVOEXQWPD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN(C(=O)C2=CC=C(C=C2)OC)O

Origin of Product

United States

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